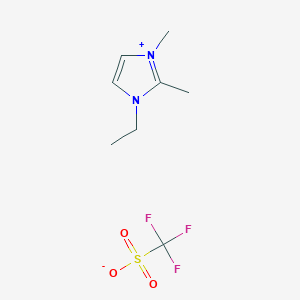

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Overview

Description

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is an ionic compound with the molecular formula C8H13F3N2O3S . It has a molecular weight of 274.26 g/mol . It is used for electrochemistry and is available in liquid form .

Synthesis Analysis

While specific synthesis methods for 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate were not found, related ionic liquids have been synthesized and characterized by thermal, structural, Raman spectroscopy, and magnetic studies .Molecular Structure Analysis

The molecular structure of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate can be represented by the SMILES stringCCN1C=C [N+] (=C1C)C.C (F) (F) (F)S (=O) (=O) [O-] . The crystal structures of related ionic liquids are characterized by layers of cations and anions stacked upon one another in a three-dimensional manner with several non-covalent interactions . Physical And Chemical Properties Analysis

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is a yellow liquid . It is sensitive to moisture . and contains ≤0.25% water . It has traces of bromide (Br-), chloride (Cl-), and fluoride (F-) each ≤100 ppm .Scientific Research Applications

Electrochemistry

This compound is used in electrochemistry . It is often used as a solvent for electrochemical reactions due to its high ionic conductivity and wide electrochemical window .

Metal Plating and Electropolishing

It is used in metal plating and electropolishing . The ionic nature of the compound makes it an excellent medium for these processes, providing efficient and uniform metal deposition and polishing .

Metal Reprocessing

“1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate” is used in metal reprocessing . Its unique properties make it suitable for the extraction and purification of various metals .

Phase Transfer Media

This compound serves as a phase transfer media . It can facilitate the transfer of a reactant from one phase to another, thus increasing the efficiency of chemical reactions .

Batteries and Fuel Cells

It is used in batteries and fuel cells . Its high ionic conductivity makes it an excellent electrolyte for these energy storage and conversion devices .

Nanomaterials

This compound is used in the synthesis of nanomaterials . It can act as a template or stabilizing agent during the formation of nanoparticles .

Industrial Solvents

It is used as an industrial solvent . Its ionic nature and high solvation power make it suitable for dissolving a wide range of substances .

Enzymatic Catalysis

“1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate” is used in enzymatic catalysis . It can enhance the activity and stability of enzymes, thus improving the efficiency of biocatalytic processes .

Safety and Hazards

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash face, hands, and any exposed skin thoroughly after handling (P264b), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302+P352) .

Mechanism of Action

Target of Action

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is primarily used in electrochemistry . The primary targets of this compound are therefore electrochemical processes, where it acts as a solvent or electrolyte.

Mode of Action

The compound interacts with its targets by facilitating the movement of ions in electrochemical processes . This results in enhanced conductivity and improved efficiency of the electrochemical reactions.

Biochemical Pathways

As an ionic liquid, it is known to interact with various biochemical processes, particularly those involving ion transport and electrochemical reactions .

Result of Action

The molecular and cellular effects of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate’s action are primarily observed in its role as a facilitator of electrochemical reactions. It enhances the efficiency of these reactions, leading to improved performance of electrochemical devices .

Action Environment

Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate. For instance, high temperatures may lead to increased conductivity but can also lead to thermal decomposition . The compound’s stability and efficacy can also be affected by the presence of impurities such as water and other ions .

properties

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.CHF3O3S/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)8(5,6)7/h5-6H,4H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAHVRVKBSHMJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049233 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174899-72-0 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the choice of EDMICF3SO3 as the electrolyte affect the performance of polypyrrole-based linear actuators?

A1: The research by [Stojanović et al. (2023)][1] investigated the impact of different electrolytes, including EDMICF3SO3, on the actuation properties of polypyrrole (PPy) films. While EDMICF3SO3 did enable actuation in PPy-PEO films, it didn't outperform other electrolytes like TBAPF6. The study highlights that the interaction between the electrolyte and the PPy-PEO matrix is crucial for achieving desirable actuation characteristics like high strain, strain rate, and long-term stability.

Q2: The study mentions using propylene carbonate (PC) as a solvent for the electrolytes. What is the significance of this solvent choice in the context of PPy actuator performance?

A: Propylene carbonate (PC) is a common solvent used in electrochemical applications due to its high dielectric constant and good electrochemical stability []. In the context of PPy actuators, PC facilitates ionic conductivity within the polymer matrix, allowing for efficient charge transport during the oxidation and reduction processes that drive actuation []. The choice of solvent can significantly impact the performance of the actuator by influencing ion mobility, electrolyte stability, and overall device lifetime.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)

![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)

![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)